molecular formula C11H16N2OS B255915 (4-ETHYLPIPERAZINO)(2-THIENYL)METHANONE

(4-ETHYLPIPERAZINO)(2-THIENYL)METHANONE

Cat. No.: B255915
M. Wt: 224.32 g/mol
InChI Key: JUGKNURRKFYERN-UHFFFAOYSA-N
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Description

(4-Ethylpiperazino)(2-thienyl)methanone is a methanone derivative featuring two distinct substituents: a 4-ethylpiperazino group and a 2-thienyl (thiophene) ring. The compound’s structure combines a piperazine moiety—a saturated heterocycle with two nitrogen atoms—modified with an ethyl group at the 4-position, and a sulfur-containing aromatic heterocycle (2-thienyl).

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

(4-ethylpiperazin-1-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C11H16N2OS/c1-2-12-5-7-13(8-6-12)11(14)10-4-3-9-15-10/h3-4,9H,2,5-8H2,1H3

InChI Key

JUGKNURRKFYERN-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)C2=CC=CS2

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-ETHYLPIPERAZINO)(2-THIENYL)METHANONE typically involves the reaction of 2-thiophenecarbonyl chloride with 4-ethylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: (4-ETHYLPIPERAZINO)(2-THIENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazines.

Scientific Research Applications

(4-ETHYLPIPERAZINO)(2-THIENYL)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (4-ETHYLPIPERAZINO)(2-THIENYL)METHANONE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents are summarized in Table 1.

Table 1: Structural Features of (4-Ethylpiperazino)(2-thienyl)methanone and Related Compounds

Compound Core Structure Substituents Notable Features Reference
This compound Methanone 4-ethylpiperazino, 2-thienyl Combines piperazine (enhanced solubility) and thienyl (electron-rich aromaticity) N/A
Vaborbactam Oxaborinane 2-thienylacetyl Beta-lactamase inhibitor; thienyl enhances binding to bacterial enzymes
Compound 9a (Molecules, 2010) Oxadiazoline-2-thione 2-thienyl, 4-substituted piperazinyl Broad-spectrum antibacterial activity linked to thienyl and piperazinyl groups
Compound 26n (Series 7, ) N-(4-benzoylphenyl)maleimide 2-thienyl 2-Thienyl substitution increases potency in cancer cell lines
2-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1-ETHANONE O-METHYLOXIME Methanone-oxime Benzhydrylpiperazino, fluorophenyl Bulkier benzhydryl group reduces solubility compared to ethylpiperazino

Key Observations :

  • Piperazine Derivatives: The 4-ethylpiperazino group in the target compound likely improves aqueous solubility compared to bulkier analogs like benzhydrylpiperazino (), which may hinder membrane permeability .
  • Thienyl Group : The 2-thienyl substituent, as seen in vaborbactam and Compound 26n, contributes to electron-rich aromatic systems that enhance interactions with biological targets (e.g., enzyme active sites) .

Key Observations :

  • The 2-thienyl group is recurrently associated with enhanced potency in both antimicrobial and anticancer contexts .
  • Piperazine derivatives with smaller substituents (e.g., ethyl) may offer better pharmacokinetic profiles than bulkier analogs, as seen in comparisons with benzhydrylpiperazino compounds .

Physicochemical Properties

Thermal Stability :

  • While direct data for the target compound is unavailable, structurally similar di(1H-tetrazol-5-yl) methanone oxime analogs decompose at 247–288°C, stabilized by hydrogen-bond networks . The target compound’s stability may depend on similar intermolecular interactions.

Molecular Weight and Solubility :

  • Vaborbactam (MW 297.14 g/mol) and the benzhydrylpiperazino analog (MW 417.5 g/mol) illustrate how substituent size impacts molecular weight and solubility . The target compound’s smaller ethyl group likely reduces molecular weight compared to benzhydryl derivatives, favoring solubility.

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